

physical and chemical properties of Dapsone-d4

Author: BenchChem Technical Support Team. Date: December 2025



Dapsone-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Dapsone-d4**, a deuterated analog of the well-established antibacterial and anti-inflammatory agent, Dapsone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Core Physical and Chemical Properties

Dapsone-d4, with the IUPAC name 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline, is a stable, isotopically labeled form of Dapsone. The incorporation of deuterium atoms at specific positions of the phenyl ring provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical assays.

Quantitative Data Summary

The key physical and chemical properties of **Dapsone-d4** are summarized in the tables below. For properties where specific experimental data for the deuterated form is not readily available, data for the non-deuterated Dapsone is provided as a close approximation and is clearly noted.

Table 1: General and Physical Properties of **Dapsone-d4**



Property	Value	Source
Molecular Formula	C12H8D4N2O2S	[1]
Molecular Weight	252.33 g/mol	[1]
Appearance	White to off-white solid	General knowledge
Melting Point	175-177 °C (for Dapsone)	
Boiling Point (Predicted)	511.7 ± 35.0 °C at 760 mmHg	[2]
Density (Predicted)	1.4 ± 0.1 g/cm ³	[2]
Flash Point (Predicted)	263.2 ± 25.9 °C	[2]
LogP	0.94	[2]

Table 2: Solubility Profile

Solvent	Solubility	Source
Water	Very slightly soluble	[3]
Methanol	Soluble	[4]
Ethanol	Soluble	[4]
Acetone	Soluble	[4]
Dilute Hydrochloric Acid	Soluble	[4]
Deuterated Dimethyl Sulfoxide (DMSO-d6)	Slightly soluble	[4]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of **Dapsone-d4**.

Melting Point Determination (Capillary Method)



Objective: To determine the temperature range over which the solid **Dapsone-d4** transitions to a liquid.

Methodology:

- A small, finely powdered sample of **Dapsone-d4** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Dapsone-d4** in a specific solvent.

Methodology:

- An excess amount of solid Dapsone-d4 is added to a known volume of the solvent in a sealed flask.
- The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to stand to allow undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
- The concentration of **Dapsone-d4** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of **Dapsone-d4** and to quantify its concentration in solutions.

Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV detector is used.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is typically employed.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an
 organic solvent (e.g., methanol or acetonitrile) is used. The exact ratio is optimized to
 achieve good separation.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection Wavelength: Dapsone and its deuterated analog have a strong UV absorbance,
 and a wavelength of 295 nm is commonly used for detection.
- Sample Preparation: A known weight of **Dapsone-d4** is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution. Working standards and samples are prepared by diluting the stock solution with the mobile phase.
- Analysis: The prepared solutions are injected into the HPLC system, and the peak area of
 Dapsone-d4 is measured. Purity is determined by the relative peak area, and concentration
 is calculated by comparing the peak area of the sample to a calibration curve generated from
 the working standards.

Spectroscopic Analysis

Objective: To confirm the chemical structure and isotopic labeling of **Dapsone-d4**.

Methodology:

Sample Preparation: A small amount of **Dapsone-d4** (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., DMSO-d6).



- Instrumentation: A high-resolution NMR spectrometer is used.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The absence of signals in the ¹H NMR spectrum at the positions corresponding to the deuterated phenyl ring confirms the isotopic labeling.

Objective: To identify the functional groups present in the **Dapsone-d4** molecule.

Methodology:

- Sample Preparation: A small amount of powdered Dapsone-d4 is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FT-IR spectrometer is used.
- Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹. The
 positions of the absorption bands are correlated with specific functional groups (e.g., N-H,
 S=O, C-S, aromatic C-H).

Objective: To determine the molecular weight and fragmentation pattern of **Dapsone-d4**.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.
- Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate ions.
- Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined by a mass analyzer. The molecular ion peak confirms the molecular weight of Dapsone-d4.

Signaling and Metabolic Pathways

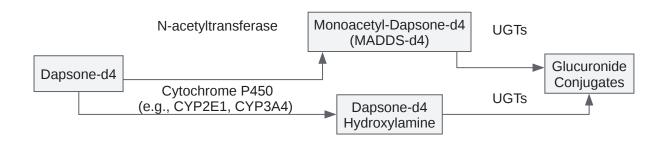
The primary mechanism of action of Dapsone is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in susceptible microorganisms.[5] In addition to its



antimicrobial effects, Dapsone also possesses anti-inflammatory properties, which are thought to be mediated through the inhibition of neutrophil myeloperoxidase.[6]

Metabolic Pathway of Dapsone

Dapsone is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation. The deuteration in **Dapsone-d4** is not expected to significantly alter these primary metabolic routes.



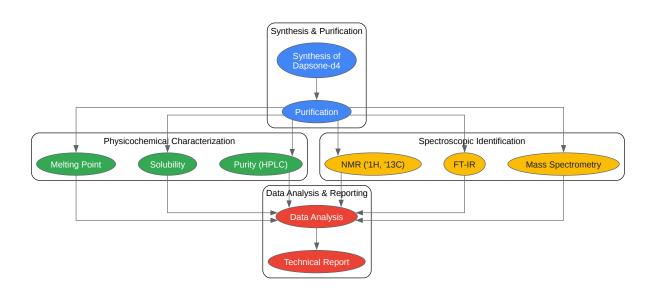
Click to download full resolution via product page

Caption: Metabolic pathway of Dapsone-d4.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the characterization of **Dapsone-d4**.





Click to download full resolution via product page

Caption: General workflow for the characterization of **Dapsone-d4**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Dapsone-d4 | C12H12N2O2S | CID 71315185 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dapsone D4 | CAS#:1346602-12-7 | Chemsrc [chemsrc.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Dapsone | C12H12N2O2S | CID 2955 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dapsone Ameliorates Colitis through TLR4/NF-kB Pathway in TNBS Induced Colitis Model in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Dapsone-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583752#physical-and-chemical-properties-of-dapsone-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com